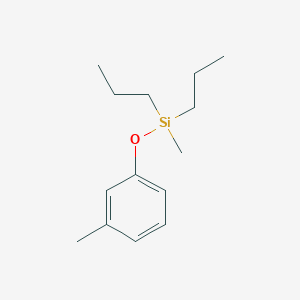![molecular formula C14H14LiP B14620085 Lithium, [(methylenediphenylphosphoranyl)methyl]- CAS No. 59983-62-9](/img/structure/B14620085.png)
Lithium, [(methylenediphenylphosphoranyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [(methylenediphenylphosphoranyl)methyl]- is an organolithium compound that plays a significant role in organic synthesis. Organolithium reagents are known for their high reactivity and are frequently used in the formation of carbon-carbon bonds. This compound is particularly valuable due to its unique structure, which allows for a variety of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(methylenediphenylphosphoranyl)methyl]- typically involves the reaction of a suitable phosphoranyl compound with an organolithium reagent. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. Common solvents used in this synthesis include hexane or pentane, which help to stabilize the organolithium reagent .
Industrial Production Methods
Industrial production of organolithium compounds, including Lithium, [(methylenediphenylphosphoranyl)methyl]-, often involves large-scale reactions in specialized reactors designed to handle highly reactive and potentially pyrophoric materials. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure safety and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [(methylenediphenylphosphoranyl)methyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming new carbon-carbon bonds.
Deprotonation: It acts as a strong base, capable of deprotonating a variety of substrates.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [(methylenediphenylphosphoranyl)methyl]- include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out at low temperatures to control the reactivity of the organolithium reagent .
Major Products Formed
The major products formed from reactions involving Lithium, [(methylenediphenylphosphoranyl)methyl]- are often alcohols, ketones, and other functionalized organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Lithium, [(methylenediphenylphosphoranyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of Lithium, [(methylenediphenylphosphoranyl)methyl]- involves its ability to act as a nucleophile and a strong base. The lithium atom in the compound coordinates with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in a variety of chemical transformations, including nucleophilic addition and deprotonation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyllithium: Another organolithium reagent with similar reactivity but different applications.
Butyllithium: Widely used in organic synthesis, particularly in polymerization reactions.
Grignard Reagents: Magnesium-based reagents that perform similar reactions but with different reactivity profiles
Uniqueness
Lithium, [(methylenediphenylphosphoranyl)methyl]- is unique due to its specific structure, which allows for selective reactions that are not possible with other organolithium or Grignard reagents. Its ability to form stable complexes with a variety of substrates makes it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
59983-62-9 |
|---|---|
Fórmula molecular |
C14H14LiP |
Peso molecular |
220.2 g/mol |
Nombre IUPAC |
lithium;methanidyl-methylidene-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C14H14P.Li/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H2;/q-1;+1 |
Clave InChI |
NWNQVZRHIODHEH-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]P(=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


sulfanium chloride](/img/structure/B14620008.png)
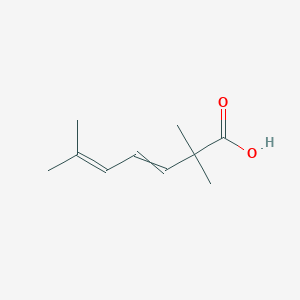
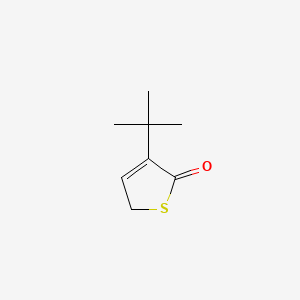
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
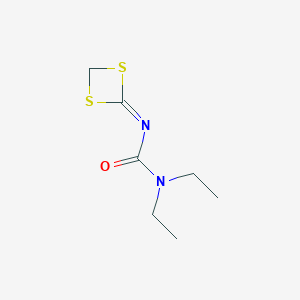
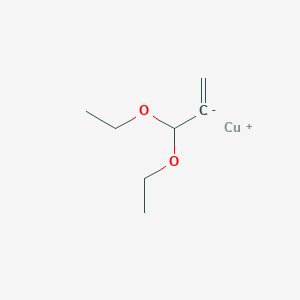
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
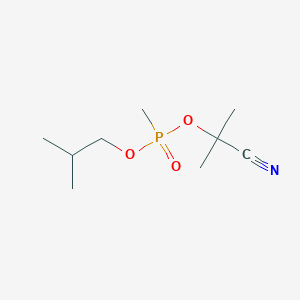
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
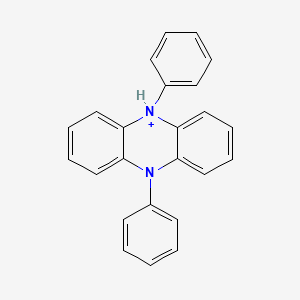
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
